Octadeca-5,7-dienoic acid
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Overview
Description
Octadeca-5,7-dienoic acid is a polyunsaturated fatty acid with a unique structure characterized by double bonds at the 5th and 7th carbon positions. This compound is part of the broader family of fatty acids, which play crucial roles in various biological processes, including energy storage, cell membrane structure, and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-5,7-dienoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the use of hexanoic acid chloride, which is reacted with acetylene in the presence of aluminum chloride to form intermediate compounds. These intermediates undergo further reactions, including bromination and coupling reactions, to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods focus on optimizing yield and purity through controlled reaction conditions and purification processes. The use of high-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are common in the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Octadeca-5,7-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroperoxides and other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen, leading to the saturation of the double bonds.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and hydroxylating agents.
Major Products Formed
The major products formed from these reactions include hydroperoxides, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octadeca-5,7-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of fatty acid metabolism and oxidation-reduction reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of octadeca-5,7-dienoic acid involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism, such as lipoxygenases and cyclooxygenases. Additionally, it can influence cell signaling pathways by acting as a ligand for specific receptors, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th carbon positions.
Linolenic Acid: A polyunsaturated fatty acid with double bonds at the 9th, 12th, and 15th carbon positions.
Arachidonic Acid: A polyunsaturated fatty acid with double bonds at the 5th, 8th, 11th, and 14th carbon positions.
Uniqueness
Octadeca-5,7-dienoic acid is unique due to its specific double bond positions at the 5th and 7th carbons, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
674298-95-4 |
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Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-5,7-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-14H,2-10,15-17H2,1H3,(H,19,20) |
InChI Key |
IIRKXXJQXIWYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CCCCC(=O)O |
Origin of Product |
United States |
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